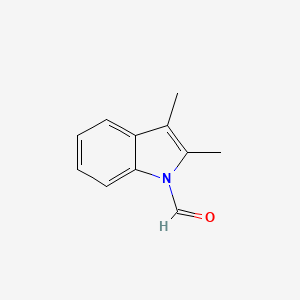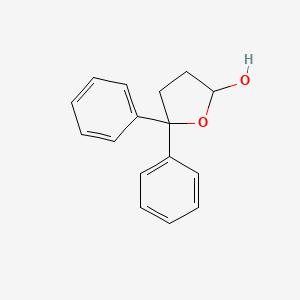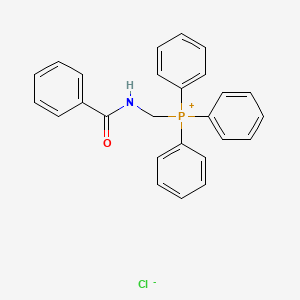
(Benzamidomethyl)(triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzamidomethyl)(triphenyl)phosphanium chloride is an organophosphorus compound that features a benzamidomethyl group and a triphenylphosphine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Benzamidomethyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then treated with benzamide to yield the final product . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Benzamidomethyl)(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine.
Substitution: The benzamidomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Applications De Recherche Scientifique
(Benzamidomethyl)(triphenyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (Benzamidomethyl)(triphenyl)phosphanium chloride involves its ability to form stable phosphonium salts and ylides. These intermediates can participate in various chemical reactions, such as the Wittig reaction, where the ylide reacts with carbonyl compounds to form alkenes . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar reactions.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
(Benzamidomethyl)(triphenyl)phosphanium chloride is unique due to the presence of the benzamidomethyl group, which imparts distinct reactivity and properties compared to other triphenylphosphine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
52111-52-1 |
|---|---|
Formule moléculaire |
C26H23ClNOP |
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
benzamidomethyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C26H22NOP.ClH/c28-26(22-13-5-1-6-14-22)27-21-29(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H |
Clé InChI |
MBWRDFYRDJOEDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



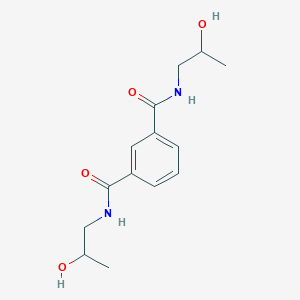

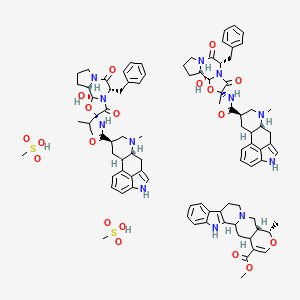
![(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B14651717.png)
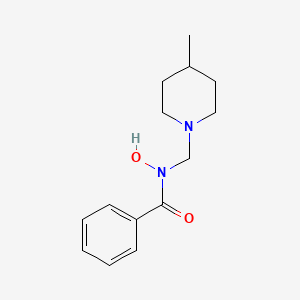

![2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14651723.png)




